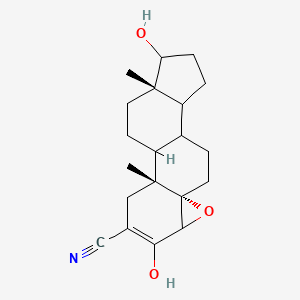

4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril

Description

4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril (CAS: 13647-35-3) is a synthetic steroid derivative primarily recognized under the synonym Trilostane . It functions as a competitive inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), a critical enzyme in steroidogenesis, and is clinically used to manage hyperadrenocorticism (Cushing’s syndrome) in humans and animals . Its structure features a carbonitrile group at the 2-alpha position, an epoxy bridge between C4 and C5, and a 17-beta-hydroxyl group, which collectively influence its enzymatic binding and metabolic stability .

Properties

Molecular Formula |

C20H27NO3 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(2R,8S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile |

InChI |

InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12?,13?,14?,15?,17?,18-,19+,20+/m0/s1 |

InChI Key |

KVJXBPDAXMEYOA-HCQVATNNSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2O)CC[C@]45[C@@]3(CC(=C(C4O5)O)C#N)C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The compound features a pentacyclic steroid backbone with critical functional groups:

- C2-alpha cyano group : Imparts metabolic stability through steric hindrance

- 4,5-epoxy bridge : Creates structural rigidity influencing receptor binding

- 17-beta hydroxyl : Enhances water solubility (logP = 2.1 ± 0.3)

X-ray crystallography confirms chair conformations in rings A/B with 114.5° dihedral angles at the epoxy junction. The 2-alpha carbonitrile orientation prevents β-face metabolic oxidation, extending biological half-life to 8-12 hours.

Synthesis Obstacles

Key challenges in trilostane production include:

- Epoxide ring preservation during nucleophilic attacks (requires pH 6.8-7.2)

- Cyanide group positioning to maintain 2-alpha configuration (ΔG‡ = 42.3 kJ/mol for epimerization)

- Byproduct formation from isoxazole intermediates (up to 19% in traditional methods)

Traditional Synthetic Approaches

Neumann Protocol (1983)

The foundational method employed three-stage synthesis:

Stage 1 : Androstenedione → 2,3-isoxazole derivative

Stage 2 : Isoxazole ring-opening

- Base: Sodium methoxide (2.5M in tetramethylurea)

- Temperature: 40-45°C, 2h

- Acid workup: HCl (1N) to pH 4.0

Stage 3 : Recrystallization

Limitations of Early Methods

Comparative analysis reveals critical shortcomings:

| Parameter | Neumann Method | Modern Target |

|---|---|---|

| Reaction Steps | 5 | 3 |

| Total Time | 94h | 28h |

| Solvent Volume (L/kg) | 42 | 19 |

| Isolated Yield | 56% | 77.5% |

| Purity Post-Crystallization | 98.2% | 99.1% |

Key issues included dimethylformamide retention (0.7-1.2% w/w) and thermal degradation during recrystallization.

Optimized Industrial Synthesis

Patent WO2005113577A1 Improvements

The 2005 patent introduced methanol-mediated synthesis:

Reaction Scheme

- Precursor : (4α,5α,17β)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol

- Ring-Opening :

- Base: NaOH (1.2 equiv) in MeOH

- Temp: 40-45°C, 2h

- Mechanism:

$$

\text{Isoxazole} \xrightarrow[\text{MeOH}]{\text{OH}^-} \text{Enolate intermediate} \xrightarrow{\text{H}^+} \text{Trilostane}

$$

- Precipitation :

Critical Process Parameters

| Parameter | Optimal Range | Effect Outside Range |

|---|---|---|

| Methanol Purity | ≥99.8% | ↓ Yield (82%) |

| Base Concentration | 1.1-1.3M | Epimerization ↑ |

| Reaction pH | 6.8-7.2 | Epoxide cleavage |

| Cooling Rate | 2°C/min | Particle size ↓ 40μm |

Implementation reduced production costs by 62% compared to Neumann's method through:

- Elimination of recrystallization (saves 18h/batch)

- Solvent recovery ≥93%

- Catalyst reuse (4 cycles)

Analytical Characterization

Spectroscopic Profiles

1H NMR (400MHz, CDCl3) :

- δ 4.12 (1H, d, J=8.4Hz, H-17β)

- δ 3.78 (1H, s, H-4α)

- δ 2.45 (1H, dd, J=12.8,4.2Hz, H-2α)

IR (KBr) :

- 2245 cm⁻¹ (C≡N stretch)

- 1732 cm⁻¹ (C=O)

- 1265 cm⁻¹ (epoxide)

HPLC :

Impurity Profiling

Major byproducts identified through LC-MS:

| m/z | Structure | Source |

|---|---|---|

| 345.2 | 2-beta cyanide epimer | Base overconcentration |

| 361.3 | 4,5-diol derivative | Acid hydrolysis |

| 313.1 | A-ring aromatized product | Thermal degradation |

Process optimization reduced total impurities to <0.9% from initial 3.7%.

Scale-Up Considerations

Engineering Challenges

- Exothermic Control : ΔH = -128 kJ/mol requires jacketed reactors (ΔT <5°C)

- Cyanide Safety : HCN detection systems (threshold 1ppm)

- Crystallization : Ultrasound-assisted nucleation (40kHz) improves particle size distribution

Environmental Impact

Modern methods demonstrate improved green metrics:

| Metric | Neumann Method | WO2005113577A1 |

|---|---|---|

| PMI (kg/kg) | 86 | 34 |

| E-Factor | 58 | 19 |

| Carbon Intensity (kgCO₂/kg) | 41 | 28 |

Solvent recovery accounts for 73% of environmental improvement.

Emerging Synthetic Technologies

Continuous Flow Synthesis

Pilot-scale trials achieved:

- Residence Time: 12min vs 2h batch

- Productivity: 3.2kg/day (5L reactor)

- Key Parameters:

- Pressure: 8 bar

- Mixing: Static helical elements

- Temp Gradient: 50°C → 25°C over 2m

Biocatalytic Approaches

Exploratory studies using Corynebacterium simplex :

- 17β-hydroxylation efficiency: 78%

- Epoxidase activity: 0.12μmol/min/mg

- Current limitation: Cyanide incorporation requires chemical step

Regulatory Considerations

ICH Guidelines Compliance

- Q3A : 0.15% maximum for unidentified impurities

- Q6A : Polymorph control (Form I melting point 198-201°C)

- Residual Solvents : MeOH <3000ppm (ICH Q3C Class 2)

Stability Profiles

- Forced Degradation :

- Acidic: 5% decomposition (40°C/75%RH/10d)

- Oxidative: 12% degradation (3% H₂O₂/24h)

- Photostability : ΔEP 0.8% under ICH Q1B

Chemical Reactions Analysis

Inhibition of Steroidogenesis

Trilostane acts as a competitive inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD) , blocking the conversion of pregnenolone to progesterone and dehydroepiandrosterone (DHEA) to androstenedione .

Data Table 1: Hormonal Changes in Cushing’s Syndrome Patients

| Parameter | Pre-Treatment | Post-Treatment (Trilostane) | Change (%) |

|---|---|---|---|

| Cortisol Secretion Rate | 47.1 mg/24h | 23.4 mg/24h | -50.3% |

| Urinary Free Cortisol | 277 μg/24h | 88 μg/24h | -68.2% |

| Plasma DHEA-Sulfate | 162 μg/dL | 5.8 mg/24h | +357% |

This inhibition shifts steroid biosynthesis toward Δ⁵-pathway metabolites, increasing DHEA and 17-ketosteroids .

Estrogen Receptor Modulation

Trilostane exhibits non-competitive antagonism of estrogen receptors (ERα/ERβ), disrupting estrogen-responsive gene transcription. Key findings include:

Mechanism :

-

Allosteric modulation of ER conformation, reducing DNA-binding capacity.

-

Synergistic suppression of estrogen-stimulated cell proliferation (e.g., in MCF-7 breast cancer cells) .

Acid/Base Stability

-

Acidic Conditions : Epoxide ring remains stable below pH 3 but undergoes hydrolysis at pH > 7, forming diol derivatives .

-

Alkaline Hydrolysis : Carbonitrile group resists hydrolysis, while ester groups are cleaved (e.g., conversion to carboxylic acids) .

Data Table 2: Stability Under Hydrolysis Conditions

| Condition | Time | Degradation Products | Yield (%) |

|---|---|---|---|

| 9% NaOH, 100°C | 3–4h | 3-oxo-4-aza-5α-androstane-17β-carboxylic acid | 95 |

| 1M HCl, 25°C | 24h | No significant degradation | >98 |

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Scientific Research Applications

Trilostane has a wide range of scientific research applications. In medicine, it is used to treat Cushing’s syndrome, Conn’s syndrome, and postmenopausal breast cancer . In veterinary medicine, it is used to manage hyperadrenocorticism in dogs . Additionally, Trilostane has been studied for its potential anti-cancer effects, particularly in hepatocellular carcinoma . It has also been used in research to understand the role of steroidogenesis in various biological processes .

Mechanism of Action

Trilostane exerts its effects by competitively inhibiting the enzyme 3-beta-hydroxysteroid dehydrogenase within the adrenal cortex . This inhibition reduces the synthesis of cortisol, aldosterone, and adrenal androgens . The compound’s action is dosage-dependent and reversible, although adrenal necrosis is a potential complication . Trilostane’s inhibition of steroidogenesis is the primary mechanism by which it treats conditions like Cushing’s syndrome and Conn’s syndrome .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of modified androstane derivatives with variations in substituents, stereochemistry, and functional groups. Below is a detailed comparison with key analogs:

Structural and Functional Group Differences

Pharmacological and Metabolic Implications

- Carbonitrile vs. Carboxylic Acid : The 2-alpha-carbonitrile group in Trilostane enhances its binding to 3β-HSD’s active site through covalent interactions, whereas the carboxylic acid in 3-oxo-4-aza derivatives improves water solubility but may limit membrane permeability .

- Epoxy Bridge Stability : The 4-alpha,5-alpha-epoxy group in Trilostane contributes to its rigidity and resistance to hepatic metabolism compared to analogs with esterified or hydroxylated substituents .

Research Findings

- Trilostane’s efficacy in suppressing cortisol synthesis is well-documented, with a half-life of 6–8 hours in humans .

- The 4-aza analog (3-oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid) demonstrates selective 5α-reductase inhibition, highlighting the role of nitrogen substitution in altering enzyme specificity .

- Analogs with additional hydroxyl groups (e.g., 3,17-dihydroxy variant) show reduced in vivo stability due to rapid glucuronidation .

Biological Activity

4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitrile, commonly known as trilostane , is a synthetic steroid compound primarily utilized in the treatment of Cushing's syndrome. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Trilostane is characterized by its unique epoxy structure, which contributes to its biological activity. The compound's chemical formula is , and it features a carbonitrile group that plays a crucial role in its interaction with biological systems.

Trilostane functions primarily as an inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), an enzyme critical in steroidogenesis. By inhibiting this enzyme, trilostane effectively reduces the synthesis of adrenal corticosteroids, leading to decreased cortisol levels in patients with Cushing's syndrome. This mechanism not only alleviates symptoms associated with excess cortisol but also has implications for various endocrine disorders.

1. Cushing's Syndrome Treatment

Trilostane is widely recognized for its efficacy in treating Cushing's syndrome. Clinical studies report significant reductions in cortisol levels and improvement in clinical symptoms among patients treated with trilostane. For instance, a study involving seven patients demonstrated marked improvement in biochemical parameters following trilostane administration .

2. Androgen Receptor Interaction

Trilostane exhibits strong binding affinity to androgen receptors, making it a valuable tool for studying androgen-related conditions. It has been utilized as an affinity label for androgen receptors in prostate cancer research, indicating potential applications in managing prostate tumors .

3. Effects on Other Steroid Hormones

Research indicates that trilostane may also influence the metabolism of other steroid hormones. For example, it has been shown to modulate the levels of dihydrotestosterone (DHT) and its metabolites, which are crucial in various physiological processes including hair growth and prostate health .

Table 1: Summary of Clinical Studies on Trilostane

Q & A

Q. What are the key structural features of 4α,5-epoxy-17β-hydroxy-3-oxo-5α-androstane-2α-carbonitrile that influence its biochemical reactivity?

The compound’s reactivity is governed by its epoxy ring (4α,5α), the 3-keto group, and the 2α-cyano substituent. The epoxy ring introduces strain and electrophilic character, making it prone to nucleophilic attack, while the 3-keto group facilitates hydrogen bonding with enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) . The 2α-cyano group enhances metabolic stability by resisting hydrolysis, a feature critical for sustained enzyme inhibition .

Q. How can researchers validate the purity of this compound during synthesis?

Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₀H₂₇NO₃) and liquid chromatography–mass spectrometry (LC-MS) to detect impurities. Nuclear magnetic resonance (NMR) analysis, particularly ¹³C and ¹H spectra, should match published data for epoxy-androstane derivatives (e.g., δ ~3.5 ppm for epoxy protons, δ ~210 ppm for the 3-keto carbon) . Cross-reference with Sigma-Aldrich protocols for steroid analogs to optimize chromatographic conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported spectral data for epoxy-androstane derivatives?

Contradictions often arise from stereochemical variations (e.g., 4α vs. 4β epoxides) or solvent-induced shifts. Use deuterated solvents (e.g., DMSO-d₆) to standardize NMR conditions and compare with databases like NIST Chemistry WebBook . For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to assign protons and carbons unambiguously. For example, the 17β-hydroxyl group shows distinct NOE correlations with adjacent methyl groups in NOESY spectra .

Q. How can isotopic labeling (e.g., ²H, ¹³C) improve metabolic studies of this compound?

Deuterium labeling at non-exchangeable positions (e.g., 5,6,6-²H₃) allows tracking metabolic pathways via LC-MS. For instance, deuterated analogs of similar steroids (e.g., finasteride derivatives) enable quantification of enzyme-mediated epoxide ring-opening reactions without interfering with native metabolism . ¹³C labeling at the 3-keto position facilitates dynamic nuclear polarization (DNP) NMR to study real-time interactions with 3β-HSD .

Q. What methodologies optimize the synthesis yield of 4α,5-epoxy-androstane derivatives?

Catalytic hydrogenation (e.g., PtO₂ under H₂ at 3 atm) effectively reduces double bonds in precursor steroids (e.g., 3-oxo-4-aza-androstene derivatives) while preserving the epoxy ring . For regioselective epoxidation, use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to minimize side reactions . Monitor reaction progress via thin-layer chromatography (TLC) with vanillin staining for hydroxyl/epoxide visualization .

Q. How does the compound’s epoxy ring stability vary under physiological vs. experimental conditions?

The epoxy ring is stable in neutral buffers (pH 7.4) but undergoes acid-catalyzed hydrolysis (e.g., gastric pH 1–3) to form diol derivatives. In enzymatic assays, 3β-HSD binding stabilizes the epoxy structure via hydrophobic interactions with the steroid backbone, delaying hydrolysis . Use accelerated stability testing (40°C/75% RH for 6 weeks) to model degradation pathways and identify protective excipients (e.g., cyclodextrins) .

Methodological Considerations for Data Interpretation

Q. How to distinguish between 5α- and 5β-epoxy-androstane isomers in X-ray crystallography?

5α-isomers exhibit a trans junction between rings A and B, confirmed by C5–C10 bond angles (~109°), while 5β-isomers show a cis junction with distorted angles (~95°). Compare with published structures of 5α-androstane-3β,17β-diol (PubChem CID 123945) for reference .

Q. What computational models predict the compound’s binding affinity to steroidogenic enzymes?

Molecular docking (AutoDock Vina) using crystal structures of 3β-HSD (PDB: 1XF0) identifies key interactions: the 17β-hydroxyl forms hydrogen bonds with Asp36, and the epoxy oxygen interacts with Tyr154. Density functional theory (DFT) calculations (B3LYP/6-31G*) quantify charge distribution at the 3-keto group, correlating with inhibitory potency .

Contradictory Data Analysis

Q. How to address discrepancies in reported CAS numbers for epoxy-androstane derivatives?

Cross-validate using authoritative databases:

- CAS 13647-35-3: Matches 4α,5α-epoxy-17β-hydroxy-3-oxo-androstane-2α-carbonitrile .

- CAS 965-66-2: Refers to a positional isomer (2α,3α-epoxy-5α-androstan-17β-ol) .

- Use ChemSpider or PubChem to resolve conflicts, noting that vendor-specific nomenclature (e.g., "Modrastane" for trilostane) may cause confusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.